(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate
Overview
Description
(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate: is a complex organic compound that features a cyclohexyl ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Boc-Protected Amine: The amine group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification with 4-Nitrobenzoic Acid: The final step involves esterification of the Boc-protected amine with 4-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The ester and Boc protecting group can be hydrolyzed under acidic or basic conditions to yield the free amine and carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoate ester moiety.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or LiAlH4.
Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products
Hydrolysis: Free amine and 4-nitrobenzoic acid.
Reduction: Corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate: has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: Serves as a building block for more complex molecules in synthetic organic chemistry.
Biological Studies: Utilized in the study of enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The nitro group could also be involved in redox reactions within biological systems, potentially affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-Boc-hydroxylamine
- tert-Butyl-N-methylcarbamate
Uniqueness
(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate: is unique due to its combination of a Boc-protected amine and a nitrobenzoate ester on a cyclohexyl ring. This structural arrangement provides distinct reactivity and potential for diverse applications compared to other Boc-protected compounds.
Biological Activity
The compound (1s,4s)-4-((tert-butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate, also known as a nitrobenzoate derivative, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, synthesizing data from various studies to understand its mechanisms of action and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C16H23N2O5
- Molecular Weight : 335.37 g/mol
- CAS Number : 223131-25-7
Biological Activity Overview
Nitrobenzoate compounds are known for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promise in several areas:
1. Anticancer Activity
Research indicates that nitrobenzoate derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted that nitrobenzoate-derived compounds can impair vascular development in cancer models, suggesting their potential as antiangiogenic agents. The compound X8, a related nitrobenzoate, was shown to disrupt angiogenesis by interfering with VEGF/VEGFR2 signaling pathways in zebrafish models .
2. Enzyme Inhibition
The ability of this compound to inhibit specific enzymes is crucial for its biological activity. Similar compounds have been studied for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .
3. Anti-inflammatory Properties
Nitrobenzoate derivatives have been reported to exhibit anti-inflammatory effects. They may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .
Case Studies and Research Findings
A review of various studies provides insight into the biological activities associated with nitrobenzoate compounds:
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By inhibiting enzymes such as AChE and BChE, the compound may enhance cholinergic signaling.
- Disruption of Angiogenesis : By affecting signaling pathways like VEGF/VEGFR2, it can inhibit the formation of new blood vessels necessary for tumor growth.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through various intracellular signaling cascades.
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(22)19-13-6-10-15(11-7-13)25-16(21)12-4-8-14(9-5-12)20(23)24/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVROTVJIMUQHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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